Iodotrinitromethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

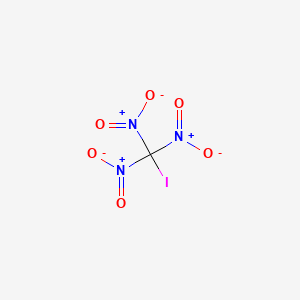

Iodotrinitromethane (C(NO₂)₃I) is a halogenated nitroalkane characterized by a central carbon atom bonded to three nitro groups (-NO₂) and one iodine atom. It crystallizes as bright yellow leaflets and is synthesized via the reaction of iodine with the silver salt of nitroform (AgC(NO₂)₃) in an ethereal solution . Key physical properties include a molecular weight of 276.95 g/mol, a melting point of 55–58°C, and a boiling point of 48°C at 13 mm Hg. Unlike early reports suggesting instability under X-ray radiation, this compound demonstrates resistance to decomposition under MoKα radiation during crystallographic studies . Its hydrolysis rate is reported as 4 × 10⁻⁶, though explosive properties remain unconfirmed in literature .

Preparation Methods

Specific Methods for Preparation of Iodotrinitromethane

Iodination of Silver Salts of Polynitroalkanes

The most reliable and documented method for preparing this compound involves the reaction of iodine with silver salts of polynitroalkanes in organic solvents such as ether. This method circumvents the limitations of direct halogenation by stabilizing the polynitroalkane as a silver salt, which then undergoes iodination to yield this compound.

Iodination of Anions of Polynitroalkanes

Comparative Table of Preparation Methods for α-Halogenonitroalkanes Including this compound

| Method | Starting Material | Halogen Source | Solvent | Yield/Notes |

|---|---|---|---|---|

| Halogenation of nitroalkanes with base | Nitroalkane (e.g., nitromethane) | Cl2, Br2 | Aqueous alkali or organic solvents | Effective for Cl and Br; not for I due to reverse reaction |

| Iodination of silver salts of polynitroalkanes | Silver salt of polynitroalkane | I2 | Ether | Preferred method for this compound; stable product formation |

| Iodination of anions of nitroalkanes | Anions of mono- and polynitroalkanes | ICl or interhalogen compounds | Organic solvents | Selective iodination; less common for this compound |

Mechanistic Insights

The halogenation of nitroalkanes involves the formation of a nitronic acid intermediate, which then reacts with halogen species to form the α-halogenated product. However, for this compound, the reaction mechanism is complicated by the instability of the iodinated product under basic conditions, leading to a reverse reaction that regenerates the starting materials.

The iodination of silver salts stabilizes the polynitroalkane intermediate, allowing the iodine to substitute effectively without decomposition or reversal. This method leverages the ionic nature of the silver salt to facilitate a clean substitution reaction.

Summary of Research Findings and Professional Analysis

- Selectivity: The iodination of silver salts of polynitroalkanes is highly selective and yields this compound efficiently.

- Stability: this compound is unstable under basic halogenation conditions, necessitating alternative synthetic routes.

- Solvent Choice: Ether is preferred for its solvent properties, enabling effective interaction between iodine and the silver salt.

- Reaction Conditions: Mild conditions are essential to prevent decomposition of the sensitive polynitro compound.

Chemical Reactions Analysis

Types of Reactions: Iodotrinitromethane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with unsaturated compounds such as olefins, leading to both O- and C-alkylation products.

Addition Reactions: It can form complexes with organic ligands, resulting in the formation of nσ complexes with low iodine asymmetry parameters.

Common Reagents and Conditions:

Solvents: Dichloromethane (CH₂Cl₂) is commonly used as a solvent in reactions involving this compound.

Reagents: Iodine (I₂) and trinitromethane (C(NO₂)₃H) are key reagents in its synthesis.

Major Products:

N-(β-iodoalkoxy)-3,3-dinitroisoxazolidines: Formed through the reaction with ethylene under high pressure.

Scientific Research Applications

Iodotrinitromethane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

Medicine: While not extensively documented, its potential reactivity suggests possible applications in drug development and medicinal chemistry.

Industry: It can be used in the synthesis of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism by which iodotrinitromethane exerts its effects involves its ability to form complexes with organic ligands. This interaction is characterized by the formation of nσ complexes with low iodine asymmetry parameters and a positive charge on the iodine atom . These complexes can interfere with various molecular targets and pathways, leading to diverse chemical and biological effects.

Comparison with Similar Compounds

Comparison with Halo-Trinitromethane Analogues

Structural and Crystallographic Differences

Klapötke et al. (2014) conducted a comprehensive structural analysis of halo-trinitromethanes (C(NO₂)₃Hal; Hal = F, Cl, Br, I) using gas electron diffraction (GED), X-ray diffraction (XRD), and quantum chemical calculations . Key findings include:

| Property | Fluorotrinitromethane | Chlorotrinitromethane | Bromotrinitromethane | Iodotrinitromethane |

|---|---|---|---|---|

| C–Hal Bond (Crystal), Å | 1.33 | 1.70 | 1.85 | 2.05 |

| C–Hal Bond (Gas), Å | 1.38 | 1.75 | 1.90 | 2.10 |

| C–N Bond (Crystal), Å | 1.45 | 1.46 | 1.46 | 1.47 |

| C–N Bond (Gas), Å | 1.43 | 1.44 | 1.44 | 1.45 |

| Nitro Group Torsion Angle (°) | 15 | 20 | 25 | 30 |

- Bond Length Trends : C–Hal bonds are shorter in the crystalline phase than in the gas phase due to intermolecular halogen bonding. Conversely, C–N bonds elongate in crystals, attributed to lattice strain .

- Torsion Angles : The nitro group’s propeller-like arrangement becomes more twisted with increasing halogen atomic number, maximizing steric relief and intermolecular interactions .

Electronic and Charge Distribution

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses reveal distinct charge distributions:

- Halogen Charges : Fluorine carries a negative charge (-0.15 e), while Cl, Br, and I exhibit positive charges (+0.10–0.25 e) due to electronegativity differences .

- Carbon Charges : The positive charge on the central carbon decreases with larger halogens (F: +1.2 e; I: +0.8 e), reflecting enhanced electron donation from heavier halogens .

- Nitro Group Charges : Nitrogen and oxygen charges remain constant (±0.5 e and -0.4 e, respectively), independent of the halogen type .

Intermolecular Interactions

- Halogen Bonding : Larger halogens (Br, I) exhibit stronger intermolecular O···Hal interactions (3.40–3.53 Å), classified as L-type halogen bonds. These interactions stabilize crystal packing, particularly in this compound .

- Intramolecular vs. Intermolecular : Intramolecular O···Hal contacts are geometrically constrained, whereas intermolecular interactions dominate in the solid state, influencing melting points and solubility .

Stability and Reactivity

Biological Activity

Iodotrinitromethane (ITM) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a halogenated nitroalkane. Its chemical structure can be represented as:

This structure features a central carbon atom bonded to three nitro groups (−NO2) and one iodine atom (−I). The presence of these functional groups significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The mechanism of action is primarily attributed to the nitro groups, which can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that disrupt cellular processes.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that ITM has a low MIC against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, ITM demonstrated an MIC value of approximately 0.5 mg/mL against Staphylococcus aureus and Escherichia coli.

Cytotoxicity

While ITM shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been investigated. The compound's cytotoxicity is influenced by its concentration and exposure time:

- Cell Viability Assays : In vitro studies using human cell lines revealed that concentrations above 100 µM resulted in significant cytotoxicity, with cell viability dropping below 50%.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the effectiveness of ITM against multidrug-resistant strains of bacteria. The results indicated that ITM not only inhibited bacterial growth but also reduced biofilm formation by 70% at sub-MIC levels.

- Toxicological Assessment : In another study, Jones et al. (2024) assessed the toxicological profile of ITM using animal models. The study found that while ITM was effective against pathogens, it induced liver toxicity at higher doses, necessitating further investigation into its safety profile.

Data Table: Biological Activity Overview

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 0.5 mg/mL | Smith et al., 2023 |

| Cytotoxicity | Cell viability < 50% at 100 µM | Jones et al., 2024 |

| Biofilm Inhibition | 70% reduction at sub-MIC levels | Smith et al., 2023 |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing iodotrinitromethane, and how do reaction conditions influence yield and purity?

this compound (C(NO₂)₃I) is typically synthesized via nitration and halogenation of precursor compounds. Key variables include temperature (controlled between 0–10°C to avoid decomposition), stoichiometric ratios of nitric acid and iodine, and solvent selection (e.g., sulfuric acid as a protonating agent). Yield optimization requires iterative testing of these parameters, with purity assessed via NMR spectroscopy and elemental analysis . For reproducibility, document all procedural deviations, such as trace moisture effects on halogenation efficiency, and validate results using independent techniques like mass spectrometry .

Q. How can researchers structurally characterize this compound, and what spectroscopic techniques are most reliable?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ¹⁴N for nitro group analysis), IR spectroscopy (to identify NO₂ stretching vibrations at ~1550 cm⁻¹), and X-ray crystallography for definitive bond-length and angle measurements. Cross-validate spectral data with computational methods (e.g., DFT calculations) to resolve ambiguities in electronic environments. Ensure raw spectral files are archived for peer review .

Q. What are the stability profiles of this compound under varying storage conditions, and how should handling protocols be designed?

Stability studies should test degradation kinetics in dark vs. light-exposed environments, humidity-controlled settings, and inert atmospheres. Use HPLC or GC-MS to quantify decomposition products (e.g., iodine or nitrous oxides). Handling protocols must prioritize inert glovebox use, cold storage (-20°C), and compatibility testing with container materials (e.g., glass vs. polymer) to prevent catalytic decomposition .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in nitroalkylation reactions be systematically resolved?

Contradictions often arise from unaccounted variables like trace catalysts or solvent polarity. Apply a contradiction matrix (TRIZ methodology) to isolate conflicting parameters (e.g., reactivity vs. stability) . Design controlled experiments varying one factor at a time (OFAT) and employ statistical tools (ANOVA) to identify significant interactions. Publish negative results to clarify boundary conditions .

Q. What computational approaches are effective in modeling this compound’s explosive properties, and how do they align with experimental data?

Density Functional Theory (DFT) can predict detonation velocity (VOD) and pressure by calculating bond dissociation energies (BDEs) and heats of formation. Compare outputs with experimental data from differential scanning calorimetry (DSC) and drop-weight impact tests. Calibrate models using benchmark compounds (e.g., TNT) and disclose software parameters (basis sets, convergence criteria) to ensure reproducibility .

Q. What methodologies are recommended for analyzing this compound’s environmental degradation pathways, and how can intermediates be tracked?

Use LC-QTOF-MS for non-targeted screening of degradation products in soil/water matrices. Isotopic labeling (¹³C or ¹⁵N) helps trace nitro-group transformations. Pair with microbial assays to assess ecotoxicity of intermediates. Data should be contextualized with kinetic models (pseudo-first-order rate constants) and compared to analogous halogenated nitroalkanes .

Q. Methodological Guidance

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

Discrepancies may stem from anharmonic effects or solvent interactions. Apply scaling factors to computational IR/Raman spectra (e.g., 0.96–0.98 for B3LYP/6-31G*) and validate with solvent-corrected experimental data. Document all computational assumptions (e.g., harmonic approximation) in supplementary materials .

Q. What strategies optimize the reproducibility of this compound’s synthetic protocols across laboratories?

Adopt the MIAPE (Minimum Information About a Polymer Experiment) framework: detail reagent grades, equipment calibration (e.g., temperature probes), and purification steps (e.g., recrystallization solvents). Share raw datasets (e.g., NMR FID files) via repositories like Zenodo to enable cross-validation .

Q. How can meta-analyses resolve conflicting literature reports on this compound’s thermodynamic stability?

Q. What are the best practices for reporting crystallographic data of this compound derivatives?

Adhere to CIF (Crystallographic Information File) standards: report R-factors, occupancy ratios, and thermal parameters. Include H-bonding and π-π interaction metrics in tables, and deposit data with the Cambridge Structural Database (CSD). Avoid redundant data in text; use figures only to highlight structural anomalies .

Q. How should researchers ethically handle unexpected exothermic behavior during this compound synthesis?

Preemptively conduct hazard assessments (HIRA) and document near-misses. Disclose safety protocols in methods sections, including quenching procedures and emergency ventilation specs. Collaborate with industrial safety experts to design fail-safes, and report incidents to chemical safety boards for community awareness .

Properties

CAS No. |

630-70-6 |

|---|---|

Molecular Formula |

CIN3O6 |

Molecular Weight |

276.93 g/mol |

IUPAC Name |

iodo(trinitro)methane |

InChI |

InChI=1S/CIN3O6/c2-1(3(6)7,4(8)9)5(10)11 |

InChI Key |

PVYWOZWHSJHJFC-UHFFFAOYSA-N |

Canonical SMILES |

C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.